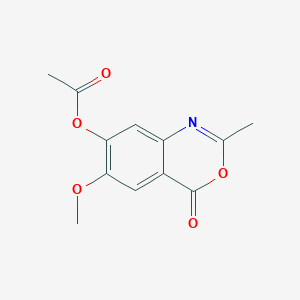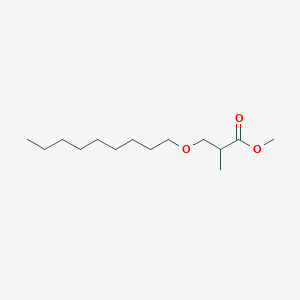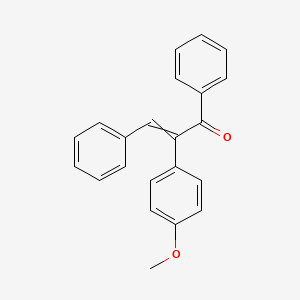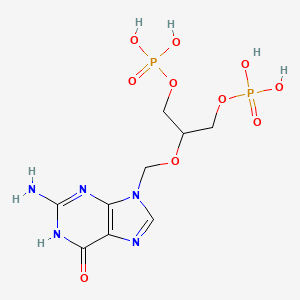![molecular formula C15H15NO2 B14353415 2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 90334-56-8](/img/structure/B14353415.png)
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one is an organic compound known for its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s conjugated system allows it to participate in electron transfer processes, influencing various biochemical pathways. Its specific molecular targets and detailed pathways are still under investigation .
Comparison with Similar Compounds
2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one can be compared with other similar compounds such as:
2-Methoxy-4-methylidenecyclohexa-2,5-dien-1-one: Shares a similar core structure but differs in the substituent groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with variations in the amino and methoxy groups.
Properties
CAS No. |
90334-56-8 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-methoxy-4-[(3-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-11-4-3-5-13(8-11)16-10-12-6-7-14(17)15(9-12)18-2/h3-10,17H,1-2H3 |
InChI Key |
OAOQVQVTDQPVBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


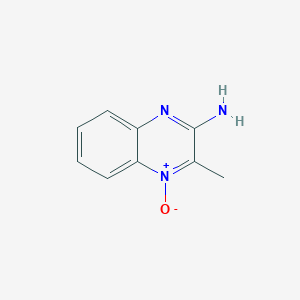


![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
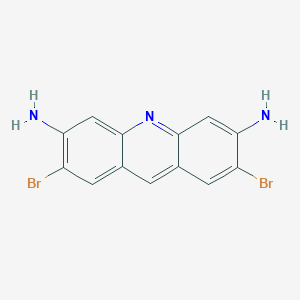


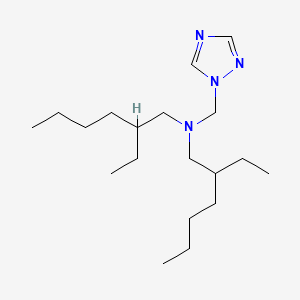
![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
